2-fluoro-N-({5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide
Overview
Description
2-fluoro-N-({5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide is a complex organic compound that features a variety of functional groups, including fluorine, iodine, and sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-({5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide involves multiple steps, including the introduction of fluorine, iodine, and sulfur atoms into the molecular structure. Common synthetic methods include:
Friedel-Crafts Acylation: This step involves the acylation of benzene rings using acyl chlorides in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Fluorine atoms can be introduced via nucleophilic substitution reactions using fluorinating agents.
Diazotization and Halogenation: Iodine atoms are typically introduced through diazotization followed by halogenation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the above synthetic routes, optimized for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-({5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of halogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide.
Halogenating Agents: Iodine, bromine, chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-fluoro-N-({5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-fluoro-N-({5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms may enhance the compound’s binding affinity to target proteins, while the sulfur atom could play a role in redox reactions. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-({5-[(2-{[4-chloro-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide
- 2-fluoro-N-({5-[(2-{[4-bromo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide
Uniqueness
The presence of both fluorine and iodine atoms in 2-fluoro-N-({5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide makes it unique compared to similar compounds. These halogen atoms can significantly influence the compound’s reactivity, biological activity, and binding properties.
Properties
IUPAC Name |
2-fluoro-N-[[5-[2-(4-iodo-2-propan-2-ylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FIN5O2S/c1-13(2)16-10-14(24)8-9-18(16)26-20(30)12-32-22-28-27-19(29(22)3)11-25-21(31)15-6-4-5-7-17(15)23/h4-10,13H,11-12H2,1-3H3,(H,25,31)(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGNYZFOCVBHSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)I)NC(=O)CSC2=NN=C(N2C)CNC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FIN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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